Tricyclamol cation

Description

Early Development of Anticholinergic Agents

The tricyclamol cation originated from systematic modifications of atropine analogs during the 1950s-1960s, when researchers sought compounds with improved specificity for peripheral and central nervous system targets. Unlike classical tertiary amine anticholinergics, its quaternary ammonium configuration (C20H32NO⁺) prevented blood-brain barrier penetration, reducing central side effects while maintaining peripheral antispasmodic activity. Key milestones include:

Table 1: Structural Evolution of Tricyclamol Derivatives

Pharmacodynamic Optimization Through Stereochemistry

Racemic tricyclamol (CAS 60-48-0) demonstrated marked stereoselectivity, with the levorotatory isomer exhibiting 333-fold greater potency than dextrorotatory forms in guinea pig ileum assays. This enantiomeric divergence guided subsequent development of chiral derivatives:

- Levo-tricyclamol : 2x potency over racemic mixture in ganglion-blocking assays

- Dextro-tricyclamol : Primarily inactive except at 100x therapeutic concentrations

- Meso derivatives : Hybrid structures combining tricyclic amine with benzodiazepine moieties

X-ray crystallography studies revealed that optimal muscarinic receptor binding requires:

- Planar aromatic ring system (logP = 3.2)

- 4.7Å distance between quaternary nitrogen and hydroxyl group

- Dihedral angle ≤ 35° between tricyclic systems

Properties

CAS No. |

60-48-0 |

|---|---|

Molecular Formula |

C20H32NO+ |

Molecular Weight |

302.5 g/mol |

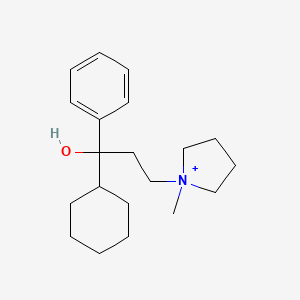

IUPAC Name |

1-cyclohexyl-3-(1-methylpyrrolidin-1-ium-1-yl)-1-phenylpropan-1-ol |

InChI |

InChI=1S/C20H32NO/c1-21(15-8-9-16-21)17-14-20(22,18-10-4-2-5-11-18)19-12-6-3-7-13-19/h2,4-5,10-11,19,22H,3,6-9,12-17H2,1H3/q+1 |

InChI Key |

FRBBPWXCRBHYJQ-UHFFFAOYSA-N |

Canonical SMILES |

C[N+]1(CCCC1)CCC(C2CCCCC2)(C3=CC=CC=C3)O |

Origin of Product |

United States |

Preparation Methods

Alkylation of 1,10-Diaminodecane

A seminal method involves reacting 1,10-diaminodecane with methyl iodide in anhydrous ethanol under reflux. The reaction proceeds via nucleophilic substitution, yielding the bis-quaternary ammonium iodide salt:

$$

(CH2){10}(NH2)2 + 2 \, CH3I \rightarrow [(CH3)3N(CH2){10}N(CH3)_3]^{2+} \cdot 2I^-

$$

Key parameters include:

Alternative Halogenated Precursors

Paton and Zaimis (1949) optimized the synthesis using 1,10-dibromodecane and trimethylamine in dichloromethane:

$$

Br(CH2){10}Br + 2 \, (CH3)3N \rightarrow [(CH3)3N(CH2){10}N(CH3)3]^{2+} \cdot 2Br^-

$$

This method achieves higher yields (82–88%) due to the superior leaving-group ability of bromide ions.

Ion-Exchange Resin Complexation for Sustained Release

Pharmaceutical formulations of Tricyclamol often employ sulfonic acid cation-exchange resins (e.g., Amberlite IR-120) to modulate drug release kinetics.

Resin-Drug Adsorption Protocol

- Resin pretreatment : Convert the resin to the hydrogen form via HCl wash (0.1 M).

- Drug loading : Mix this compound (free base) with the resin in deionized water (pH 8–9) for 4–6 hours.

- Filtration and drying : Isolate the complex and dry at 40°C under vacuum.

Example : A 20 g batch of IR-120 resin adsorbed 9.5% w/w Tricyclamol base, with sustained release over 10 hours in simulated gastric fluid.

Salt Formation and Crystallographic Insights

This compound forms stable salts with carboxylate and sulfonate anions, as evidenced by X-ray crystallography.

Thiophene-2-Carboxylate Hemihydrate

Dissolving Tricyclamol free base in thiophene-2-carboxylic acid (molar ratio 1:2) yields a hemihydrate salt:

$$

2 \, [(CH3)3N(CH2){10}N(CH3)3]^{2+} + 2 \, C5H3O2S^- + H2O \rightarrow 2C{20}H{32}NO^+ \cdot 2C5H3O2S^- \cdot H2O

$$

Crystallographic data :

- Space group : $$P\overline{1}$$ (triclinic).

- Unit cell : $$a = 10.52 \, \text{Å}, \, b = 12.37 \, \text{Å}, \, c = 14.89 \, \text{Å}$$.

Impact of Alkyl Chain Length on Bioactivity

The relationship between chain length ($$n$$) and ganglionic blocking potency follows a parabolic trend:

| Chain Length ($$n$$) | Relative Potency (C6 = 100) |

|---|---|

| 6 | 100 |

| 7 | 10 |

| 8 | 2 |

| 10 | 300 |

| 12 | 280 |

Data adapted from Paton and Zaimis (1949), demonstrating maximal activity at $$n = 10$$.

Industrial-Scale Production Considerations

Purification via Fractional Crystallization

Crude Tricyclamol iodide is purified using ethanol-water (3:1 v/v) mixtures, achieving >99% purity after three recrystallizations.

Chemical Reactions Analysis

Types of Reactions: Tricyclamol cation undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions, although detailed mechanisms are not widely documented.

Reduction: Reduction reactions are less common but can occur under specific conditions.

Substitution: this compound can participate in substitution reactions, particularly with nucleophiles.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride.

Substitution: Nucleophiles such as halides or hydroxides.

Major Products Formed: The major products depend on the specific reaction conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted ammonium compounds.

Scientific Research Applications

The search results contain limited information about the applications of Tricyclamol cation. However, based on the available information, here's what can be gathered:

Chemical Information

This compound has the molecular formula and a molecular weight of 302.5 g/mol . It is also known by other synonyms including Tricyclamol ion, 60-48-0, THH8Q65426, and PYRROLIDINIUM, 1-(3-CYCLOHEXYL-3-HYDROXY-3-PHENYLPROPYL)-1-METHYL- .

Pharmaceutical Preparations

Cation exchange resins can be used in pharmaceutical preparations . Organic drug compounds containing a basic nitrogen group can react with sulphonic acid cation exchange resins to create adsorption compounds . These compounds, when administered orally, facilitate a continuous but incomplete release of the drug through gastric juice while in the stomach, and also release it for at least an additional hour via intestinal juice when the adsorption compound is in the intestine .

Basic Drugs

The invention is particularly useful for pharmaceutical, basic drugs which have a toxicity that prevents them from being administered to a patient in twice their normal or average dosage amount without causing deleterious side effects and which must be administered more than once in 12 hours .

Energy Applications

Mechanism of Action

Tricyclamol cation exerts its effects primarily through its action on smooth muscle. It inhibits the spasmogenic effects of acetylcholine and other agents by blocking the superior cervical ganglion . This action reduces the motility of the stomach and duodenum, providing relief from spasms and associated pain .

Comparison with Similar Compounds

Key Pharmacological Effects:

- Gastric Motility Reduction : Reduces gastric and duodenal tone and motility, as demonstrated by radiological studies using barium meals .

- Acid Suppression : Lowers free and total gastric acid levels, with efficacy comparable to aluminum hydroxide gel in controlled trials .

- Dose-Dependent Effects : At low doses (25–50 mg), it exhibits parasympathomimetic effects (e.g., bradycardia); higher doses (75–200 mg) suppress gastric motility and cause anticholinergic side effects like dry mouth .

- Stereoselective Activity : The levo-isomer is twice as potent as the dextro-isomer in inhibiting intestinal spasms .

Tricyclamol cation is compared below with structurally and functionally related anticholinergics, focusing on chemical properties, mechanisms, and clinical profiles.

Structural and Mechanistic Differences

Tricyclamol vs. Dicyclomine Hydrochloride

- Chemical Class : Tricyclamol (quaternary ammonium) vs. Dicyclomine (tertiary amine).

- Mechanism : Both antagonize muscarinic receptors, but dicyclomine also directly relaxes smooth muscle .

- Efficacy : Tricyclamol shows superior suppression of gastric motility in radiological studies , whereas dicyclomine is more commonly used for irritable bowel syndrome.

Tricyclamol vs. Oxyphenonium Bromide

- Micellar Behavior : Both form micelles in aqueous solutions, but Tricyclamol’s aggregation is more cooperative due to its flexible hydrophobic chain, enhancing solubility and bioavailability .

- Clinical Use: Oxyphenonium is less potent in reducing gastric acidity and is primarily used for urinary spasms .

Tricyclamol vs. Procyclidine Hydrochloride

- Site of Action : Procyclidine (a tertiary amine) exerts central anticholinergic effects, making it effective for Parkinson’s disease, whereas Tricyclamol acts peripherally .

- Side Effects : Procyclidine causes sedation and confusion, which are absent with Tricyclamol due to its restricted CNS access .

Efficacy and Side Effect Profiles

Key Differentiators

Biological Activity

Tricyclamol cation, a quaternary ammonium compound, has garnered attention for its biological activity, particularly its spasmolytic effects on smooth muscle. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Tricyclamol is characterized by the following chemical properties:

| Property | Description |

|---|---|

| Molecular Formula | CHNCl |

| Molecular Weight | 337.927 g/mol |

| Stereochemistry | Racemic |

| Solubility | Readily soluble in water |

| Optical Activity | (+/-) |

Tricyclamol exerts its biological effects primarily through the inhibition of acetylcholine (ACh) at muscarinic receptors. It has been shown to inhibit the spasmogenic effects of various agents such as ACh, carbachol, and pilocarpine. Notably, it has a significant spasmolytic effect on isolated smooth muscle tissues:

- Isolated Rabbit Ileum : The activities of the dextro and laevo isomers of Tricyclamol were found to be approximately 0.006 and 2 times that of atropine sulfate, respectively .

- Isolated Guinea-Pig Ileum : The laevo isomer demonstrated greater potency than the dextro isomer, being about twice as effective as the racemate in inhibiting the stretch reflex .

Pharmacological Effects

Tricyclamol's pharmacological profile includes:

- Spasmolytic Action : Effective in reducing motility in the stomach and duodenum more significantly than hyoscyamine .

- Ganglionic Blocking : It blocks the superior cervical ganglion, contributing to its muscle-relaxing properties .

- Cognitive Effects : Research indicates potential cognitive side effects when used as an antiparkinsonian drug in animal models .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Spasmogenic Inhibition Study :

- Antiparkinsonian Drug Research :

- Comparative Analysis with Other Anticholinergics :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.